molecular formula C13H17NO4 B6148034 tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 156422-96-7

tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No. B6148034
CAS RN: 156422-96-7
M. Wt: 251.3
InChI Key:
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Description

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate (abbreviated as TBDIC) is a compound that has been extensively studied for its potential applications in a variety of scientific fields. This compound has been found to be a useful intermediate in the synthesis of various organic compounds, and its mechanism of action has been studied in detail. Additionally, its biochemical and physiological effects are being explored for potential therapeutic and medicinal applications. In

Scientific Research Applications

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has been found to be a useful intermediate in the synthesis of various organic compounds. It has been used in the synthesis of drugs, such as the anticonvulsant drug levetiracetam, and in the synthesis of polymers. Additionally, tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in biochemistry, such as the synthesis of peptides, and in materials science, such as the synthesis of polymeric materials.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate molecule and the target molecule, resulting in the formation of a stable complex. This complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters dopamine, norepinephrine, and serotonin. Furthermore, tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has been found to have an inhibitory effect on the enzyme phosphodiesterase, which is responsible for the breakdown of the neurotransmitter adenosine triphosphate (ATP).

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. Additionally, its mechanism of action is relatively well-understood, making it easier to predict the outcome of experiments. However, the use of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate in laboratory experiments is limited by its potential toxicity, as well as its instability in certain conditions.

Future Directions

The future directions of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research is needed to investigate the potential toxicity of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate and its potential to interact with other molecules. Furthermore, research is needed to investigate the potential of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate to act as a catalyst in chemical reactions and to explore its potential applications in materials science. Finally, research is needed to explore the potential of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate to act as an antioxidant and to investigate its potential therapeutic applications.

Synthesis Methods

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stork enamine reaction. The Williamson ether synthesis is the most commonly used method and involves the reaction of an alcohol and an alkyl halide to form an ether. The Mitsunobu reaction is a more complex synthesis method and involves the reaction of an alcohol and an organic azide to form an ether. The Stork enamine reaction is a relatively new method and involves the reaction of an aldehyde or ketone with an enamine to form an ether.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate involves the condensation of tert-butyl 2-formylbenzoate with 2-amino-3-hydroxybenzoic acid, followed by cyclization and esterification reactions.", "Starting Materials": [ "tert-butyl 2-formylbenzoate", "2-amino-3-hydroxybenzoic acid", "sodium hydride", "dimethylformamide", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-formylbenzoate and 2-amino-3-hydroxybenzoic acid in dimethylformamide and add sodium hydride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add acetic anhydride and pyridine to the reaction mixture and stir for 1 hour.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with sodium bicarbonate and brine, then dry over magnesium sulfate.", "Step 5: Concentrate the product and purify by column chromatography to obtain tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate." ] }

CAS RN

156422-96-7

Product Name

tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate

Molecular Formula

C13H17NO4

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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